Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
CAS No.: 159181-77-8
Cat. No.: VC21096418
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159181-77-8 |
|---|---|
| Molecular Formula | C8H9N3O2 |
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate |
| Standard InChI | InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h3-5,10H,2H2,1H3 |
| Standard InChI Key | UUQQCFDWTIEWLT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=NC=CN2N1 |
| Canonical SMILES | CCOC(=O)C1=CC2=NC=CN2N1 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate is built upon the core imidazo[1,2-b]pyrazole scaffold, which consists of a fused heterocyclic system where an imidazole ring is attached to a pyrazole ring. The basic imidazo[1,2-b]pyrazole structure has a molecular formula of C5H5N3 and a molecular weight of 107.11 g/mol. The addition of an ethyl carboxylate group (COOEt) at position 6 modifies this base structure, resulting in an estimated molecular formula of C10H11N3O2 and an approximate molecular weight of 205 g/mol.
The compound's structure can be characterized by the fused bicyclic arrangement where the pyrazole and imidazole rings share a common nitrogen-carbon bond. The ethyl carboxylate moiety at position 6 extends from the imidazole portion of the fused ring system, contributing to the compound's unique chemical and biological properties.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate can be inferred from similar compounds in this class. As a heterocyclic compound with multiple nitrogen atoms and an ethyl carboxylate group, it would exhibit specific chemical behaviors relevant to its applications.
| Property | Characteristic |
|---|---|
| Physical state | Solid (predicted) |
| Solubility | Moderate solubility in organic solvents; limited water solubility |
| Key functional groups | Fused imidazole-pyrazole ring system; ethyl carboxylate |
| Hydrogen bonding | Capable of hydrogen bond acceptance through nitrogen atoms and carboxylate oxygen atoms |
| Reactivity | Susceptible to nucleophilic substitution at the carboxylate group; potential for further functionalization of the heterocyclic core |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate typically involves multi-step processes utilizing established methodologies for heterocyclic compound preparation. The Groebke–Blackburn–Bienaymé (GBB) reaction represents a pivotal synthetic approach for constructing the imidazo[1,2-b]pyrazole core structure . This multicomponent reaction enables the facile assembly of highly functionalized derivatives with good yields.
Research has demonstrated that 5-aminopyrazole-4-carbonitrile and ethyl 5-aminopyrazole-4-carboxylate serve as effective trifunctional building blocks in the synthesis of imidazo[1,2-b]pyrazoles via the GBB reaction . This approach offers a chemo- and regioselective pathway to construct the desired heterocyclic system with appropriate substituents.
Specific Synthetic Protocol
A promising synthetic route for Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate involves a sequential one-pot approach based on established procedures for similar compounds. The process typically begins with the formation of a 5-aminopyrazole intermediate, followed by a GBB-3CR (three-component reaction) to construct the final imidazo[1,2-b]pyrazole scaffold with the ethyl carboxylate group positioned at C6.
The general procedure involves the following steps:
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Reaction of hydrazine monohydrate with an appropriate ethoxymethylene malonic acid derivative in ethanol under microwave irradiation (typically at 80-150°C for 10 minutes)
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Sequential addition of water, an aldehyde component, trifluoroacetic acid (TFA) as a catalyst, and an isocyanide to the reaction mixture
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Stirring at room temperature for a period of 10-60 minutes to complete the GBB reaction
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Filtration, washing with hexane or diethyl ether, and drying to obtain the final product
| Reaction Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Formation of 5-aminopyrazole | Hydrazine monohydrate, ethoxymethylene malonic acid derivative | Microwave (80-150°C, 10 min), EtOH | >90% |
| GBB-3CR | 5-aminopyrazole, aldehyde, TFA (20 mol%), isocyanide | Room temperature, 10-60 min | 65-83% |
| Product isolation | Filtration, washing, drying | Ambient conditions | >95% |
| Position of Substituent | Relative Biological Activity | Key Effects |
|---|---|---|
| C6 (as in Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate) | High | Enhanced inhibition of p38MAPK and ERK phosphorylation |
| C7 | Moderate | Decreased potency compared to C6 derivatives |
| Unsubstituted | Low | Minimal biological activity |
Comparative Analysis with Related Compounds
Comparison with 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide
The structural similarity between Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate and 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide provides a valuable point of comparison. The latter compound features a carboxamide group at position 6 instead of a carboxylate group, and an ethyl group at position 1.
1-Ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide has been described as "a heterocyclic organic compound that consists of a fused imidazole and pyrazole ring system" with "an ethyl group at the 1-position and a carboxamide group at the 6-position". The presence of the carboxamide group in this compound versus the carboxylate group in Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate likely results in different hydrogen bonding capabilities, solubility profiles, and potentially, biological interactions.
Comparison with Other Imidazo[1,2-b]pyrazole Derivatives
A broader comparison with other derivatives in the imidazo[1,2-b]pyrazole family reveals important structure-function relationships. Carboxylic acid and carboxamide derivatives positioned at C6 of the imidazo-pyrazole scaffold have demonstrated optimal inhibitory profiles in biological assays . This suggests that Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate, with its carboxylate group at position 6, would likely exhibit similar or potentially enhanced inhibitory activities.
| Compound | Key Structural Feature | Relative Activity Profile |
|---|---|---|
| Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate | Ethyl carboxylate at C6 | Predicted high activity against signaling pathways |
| 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide | Carboxamide at C6, ethyl at N1 | Diverse chemical properties and biological activities |
| Imidazo[1,2-b]pyrazole-7-carboxylate derivatives | Carboxylate at C7 | Decreased potency compared to C6 derivatives |
| Unsubstituted 1H-imidazo[1,2-b]pyrazole | No substituents | Basic scaffold with minimal activity |
Research Applications and Future Directions
Current Research Status
Research on Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate and related compounds has primarily focused on their synthesis and preliminary biological evaluations. The Groebke–Blackburn–Bienaymé reaction has proven particularly valuable for the construction of structurally diverse imidazo[1,2-b]pyrazole libraries, facilitating structure-activity relationship studies .
While specific data on Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate is somewhat limited in the current literature, research on structurally similar compounds provides valuable insights. Studies have demonstrated that imidazo[1,2-b]pyrazole derivatives can inhibit reactive oxygen species (ROS) production, platelet aggregation, and p38MAPK phosphorylation , suggesting potential applications in treating inflammatory conditions, cancer, and cardiovascular diseases.
Future Research Directions
Several promising avenues exist for future research on Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate:
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Optimization of synthetic methodologies to improve yield, purity, and scalability
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Comprehensive evaluation of biological activities, particularly focusing on specific signaling pathways
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Investigation of structure-activity relationships through the synthesis and testing of analogues with modified substituents
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Development of targeted drug delivery systems to enhance bioavailability and efficacy
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Exploration of potential clinical applications in treating inflammatory diseases, cancer, and cardiovascular disorders
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